

Characterization of 6-Chloro-3-(tributylstannyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-3-(tributylstannyl)pyridine

CAS No.: 183545-05-3

Cat. No.: B169517

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and a plausible synthetic protocol for **6-Chloro-3-(tributylstannyl)pyridine**. This organotin reagent is a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling, for the formation of carbon-carbon bonds. The information presented here is intended to support researchers in the synthesis, characterization, and application of this compound.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the estimated ^1H , ^{13}C , and ^{119}Sn NMR spectral data for **6-Chloro-3-(tributylstannyl)pyridine**. These estimations are based on typical chemical shifts observed for structurally related organotin compounds and substituted pyridines. The spectra are assumed to be recorded in deuterated chloroform (CDCl_3).

Table 1: Estimated ^1H NMR Data for **6-Chloro-3-(tributylstannyl)pyridine**



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Estimated ^{13}C NMR Data for **6-Chloro-3-(tributylstannyl)pyridine**



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Table 3: Estimated ^{119}Sn NMR Data for **6-Chloro-3-(tributylstannyl)pyridine**



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Experimental Protocol: Synthesis of 6-Chloro-3-(tributylstannyl)pyridine

This section outlines a general, plausible procedure for the synthesis of **6-Chloro-3-(tributylstannyl)pyridine**. The synthesis is based on the stannylation of a suitable pyridine precursor.

Materials:

- 3,6-Dichloropyridine
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride (Bu_3SnCl)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Equipment:

- Schlenk line or glovebox
- Round-bottom flasks
- Syringes
- Magnetic stirrer and stir bars
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
- **Starting Material:** 3,6-Dichloropyridine (1.0 equivalent) is dissolved in anhydrous THF and the solution is cooled to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution via syringe, ensuring the internal temperature remains below $-70\text{ }^{\circ}\text{C}$. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Stannylation:** Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at $-78\text{ }^{\circ}\text{C}$. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
- **Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.

- **Drying and Concentration:** The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **6-Chloro-3-(tributylstannyl)pyridine** as a colorless to pale yellow oil.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **6-Chloro-3-(tributylstannyl)pyridine** with numbering for the pyridine ring protons and carbons, which corresponds to the assignments in the NMR data tables.

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